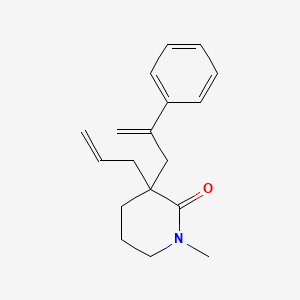
1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, phenylacetylene, and methyl iodide.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts or reagents.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction conditions to maximize yield and purity. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-phenylprop-2-en-1-yl)piperidin-2-one: Lacks the prop-2-en-1-yl group.
3-(2-Phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one: Lacks the methyl group.
Uniqueness
1-Methyl-3-(2-phenylprop-2-en-1-yl)-3-(prop-2-en-1-yl)piperidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
922171-22-0 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-methyl-3-(2-phenylprop-2-enyl)-3-prop-2-enylpiperidin-2-one |
InChI |
InChI=1S/C18H23NO/c1-4-11-18(12-8-13-19(3)17(18)20)14-15(2)16-9-6-5-7-10-16/h4-7,9-10H,1-2,8,11-14H2,3H3 |
InChI Key |
ZQVVVSMGAVPMPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1=O)(CC=C)CC(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
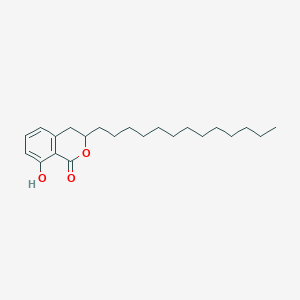
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
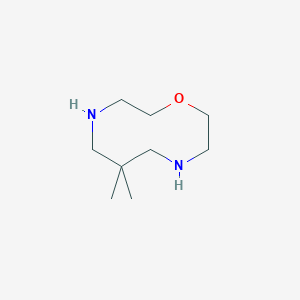
![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
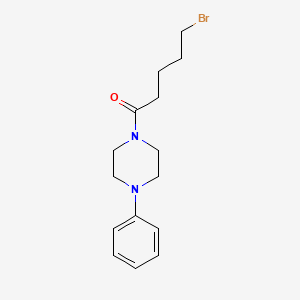

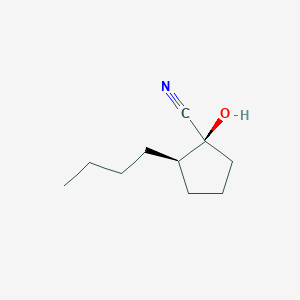
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
![[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene](/img/structure/B14189514.png)
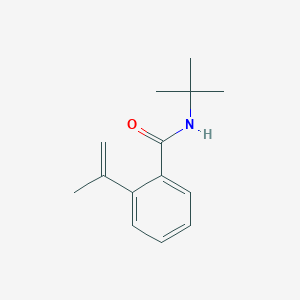
![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
